Calyculin A

Description

RN given refers to (5S-(5alpha(2R*(1S*,3S*,4S*,5R*,6R*,7E,9E,11E,13Z),3R*),7beta(E(S*)),*beta,9alpha))-isome

Properties

IUPAC Name |

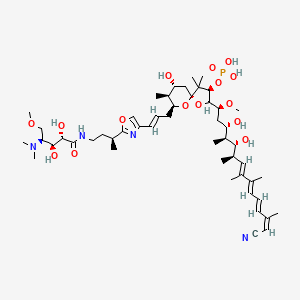

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAWLXNLHHIHLA-YCBIHMBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C\C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81N4O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883097 | |

| Record name | Calyculin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101932-71-2 | |

| Record name | Calyculin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101932-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calyculin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101932712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calyculin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calyculin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calyculin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALYCULIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D07U14TK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Calyculin A: A Deep Dive into its Mechanism of Action on Phosphatases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calyculin A, a potent marine toxin isolated from the sponge Discodermia calyx, is a powerful and widely utilized tool in cell biology and pharmacology. Its primary mechanism of action is the potent and specific inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This inhibition leads to a hyperphosphorylated state within the cell, profoundly impacting a multitude of signaling pathways that govern critical cellular processes such as cell cycle progression, apoptosis, and cellular morphology. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on key signaling cascades.

Core Mechanism: Inhibition of PP1 and PP2A

This compound exerts its effects by binding to the catalytic subunits of PP1 and PP2A, effectively blocking their enzymatic activity. Unlike some other phosphatase inhibitors, this compound demonstrates potent inhibition of both PP1 and PP2A at nanomolar concentrations. It does not significantly affect acid or alkaline phosphatases, or phosphotyrosine protein phosphatases. The inhibitory potency of this compound is generally greater than that of okadaic acid, another commonly used phosphatase inhibitor.

The binding of this compound to these phosphatases is a tight and specific interaction. Structural studies have indicated that the phosphate group, hydroxyl moieties, and the hydrophobic tetraene portion of the this compound molecule are all crucial for its binding to the catalytic subunits of the phosphatases.

Quantitative Inhibition Data

The inhibitory efficacy of this compound against various phosphatases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against its primary targets.

| Phosphatase Target | Reported IC50 Value (nM) | Reference(s) |

| Protein Phosphatase 1 (PP1) | ~2 | [1] |

| Protein Phosphatase 2A (PP2A) | 0.5 - 1.0 | [1] |

| Myosin B Endogenous Phosphatase | 0.3 - 0.7 | |

| Partially Purified Myosin B Catalytic Subunit | 0.7 |

Impact on Cellular Signaling Pathways

By inhibiting PP1 and PP2A, this compound effectively amplifies and prolongs the signals transduced by protein kinases. This disruption of the delicate balance between phosphorylation and dephosphorylation has far-reaching consequences on numerous signaling pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine and growth factor signaling. This compound treatment leads to a marked increase in the phosphorylation of STAT3 on serine 727 (S727), a modification that is negatively regulated by PP1. Interestingly, while increasing S727 phosphorylation, this compound can paradoxically lead to a decrease in STAT3 DNA binding and subsequent gene expression. This is attributed to the hyperphosphorylation and subsequent degradation of the transcriptional co-activator p300/CBP.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound treatment has been shown to induce the phosphorylation of the p65 subunit of NF-κB at serine 536. This phosphorylation event is a critical step in the activation of NF-κB, leading to its translocation to the nucleus and the subsequent transcription of target genes. This activation can occur independently of the degradation of the inhibitory protein IκBα, suggesting a direct effect on the phosphorylation state of NF-κB itself.

ERK5 Signaling Pathway

The Extracellular signal-Regulated Kinase 5 (ERK5) pathway is involved in cell proliferation, differentiation, and survival. Interestingly, studies have shown that inhibitors of PP1 and PP2A, including this compound, can block the activation of ERK5 by growth factors and oxidative stress. This suggests that the dephosphorylation of a component upstream of ERK5 is a necessary step for its activation, and by inhibiting this dephosphorylation, this compound prevents the downstream signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Phosphatase Activity Assay

This protocol outlines a colorimetric assay to measure the inhibition of PP1 or PP2A by this compound using a synthetic phosphopeptide substrate.

Workflow Diagram:

Materials:

-

Purified recombinant PP1 or PP2A

-

This compound

-

Phosphopeptide substrate (e.g., KRpTIRR)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA)

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a series of this compound dilutions in Assay Buffer.

-

Dilute the phosphatase enzyme to the working concentration in Assay Buffer.

-

Prepare the phosphopeptide substrate in Assay Buffer.

-

-

Assay Setup:

-

To a 96-well plate, add 20 µL of Assay Buffer to the blank wells.

-

Add 20 µL of the appropriate this compound dilution to the experimental wells.

-

Add 20 µL of Assay Buffer without inhibitor to the control wells.

-

-

Enzyme Addition:

-

Add 10 µL of the diluted phosphatase enzyme to all wells except the blanks.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 20 µL of the phosphopeptide substrate to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for 30 minutes.

-

-

Reaction Termination and Detection:

-

Add 100 µL of Malachite Green Reagent to each well to stop the reaction and develop the color.

-

Incubate at room temperature for 15 minutes.

-

-

Measurement:

-

Read the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

-

Western Blot Analysis of Protein Phosphorylation

This protocol describes how to detect changes in the phosphorylation state of a target protein in cells treated with this compound.

Workflow Diagram:

References

Calyculin A: Origin, Mechanism, and Application

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Calyculin A is a potent, cell-permeable toxin renowned for its specific inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A). Originally isolated from a marine sponge, its true origin lies with a symbiotic bacterium. This unique structural and functional profile has made this compound an invaluable tool in cell biology for studying signal transduction pathways governed by protein phosphorylation. This document provides an in-depth overview of the origin of this compound, its biochemical properties, quantitative inhibitory data, and key experimental methodologies.

Discovery and Origin

This compound was first isolated in 1986 from the marine sponge Discodermia calyx, collected in the Gulf of Sagami, Japan.[1][2][3] Initially, the sponge itself was believed to be the producer of this complex polyketide. However, subsequent research revealed that this compound is actually biosynthesized by a symbiotic filamentous bacterium, "Candidatus Entotheonella" sp., which resides within the sponge tissue.[2][4] This discovery highlighted the crucial role of microbial symbionts in the production of bioactive natural products found in marine invertebrates. The biosynthesis occurs via a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.[2][4]

While first identified in Discodermia calyx, related compounds have been found in other sponge species across different geographical locations, suggesting that the producing symbionts are associated with various marine sponges.[2]

Biochemical Activity and Mechanism of Action

The potent biological effects of this compound stem from its highly specific and potent inhibition of the catalytic subunits of two major serine/threonine protein phosphatases: PP1 and PP2A.[5][6] It does not significantly affect acid or alkaline phosphatases, nor phosphotyrosine protein phosphatases.[6][7] By inhibiting PP1 and PP2A, this compound treatment leads to a rapid increase in the phosphorylation of numerous cellular proteins, effectively "freezing" them in their phosphorylated state. This makes it a powerful tool for investigating cellular processes regulated by phosphorylation, such as cell cycle progression, apoptosis, and signal transduction.[1][8]

Quantitative Data: Inhibitory Potency

The inhibitory concentration (IC50) of this compound varies slightly depending on the specific phosphatase and the assay conditions. The data below is compiled from multiple studies.

| Target Enzyme | IC50 Value (nM) | Reference(s) |

| Protein Phosphatase 1 (PP1) | ~2.0 | [6][7][9] |

| Protein Phosphatase 2A (PP2A) | 0.5 - 1.0 | [6][7][9] |

| Myosin B Endogenous Phosphatase | 0.3 - 0.7 | [7] |

| Dephosphonothis compound vs. PP1 | 3.0 | [10] |

| Dephosphonothis compound vs. PP2A | 8.2 | [10] |

Key Signaling Pathways and Experimental Workflows

General Mechanism of Action on Signaling

This compound's inhibition of PP1 and PP2A prevents the dephosphorylation of target proteins that are phosphorylated by kinases. This leads to the sustained activation or inhibition of signaling pathways, depending on the role of phosphorylation for a specific protein.

Experimental Workflows

A crucial aspect of working with natural products is the initial isolation. The general workflow for isolating a compound like this compound from its source is multi-stepped, involving extraction and repeated chromatographic separation.

Experimental Protocols

General Protocol for Isolation from Source

The isolation of this compound and its analogs follows a standard natural product chemistry workflow.[10][11]

-

Collection and Extraction : The sponge material (Discodermia calyx) is collected and immediately frozen or preserved in ethanol. The biomass is then homogenized and exhaustively extracted with a polar solvent like ethanol or methanol.

-

Solvent Partitioning : The resulting crude extract is concentrated under reduced pressure and partitioned between an organic solvent (e.g., ethyl acetate) and water. The bioactive components, including this compound, typically move to the organic layer.

-

Initial Chromatographic Fractionation : The organic extract is subjected to column chromatography, often using silica gel or a reversed-phase resin (e.g., C18). Elution is performed with a solvent gradient of increasing polarity.

-

Bioassay-Guided Fractionation : Fractions are collected and tested for biological activity (e.g., phosphatase inhibition or cytotoxicity) to identify those containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC) : The active fractions are further purified using multiple rounds of preparative or semi-preparative HPLC, employing different column chemistries and solvent systems until pure this compound is isolated.

-

Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Protocol for In Vitro Phosphatase Inhibition Assay

This protocol describes a general method to determine the IC50 value of this compound against PP1 or PP2A.

-

Enzyme and Substrate Preparation : Purified catalytic subunit of PP1 or PP2A is obtained. A phosphorylated substrate, such as phosphorylase a labeled with ³²P, is prepared.

-

Inhibitor Preparation : A stock solution of this compound is prepared in a suitable solvent like DMSO. A series of dilutions are made to test a range of concentrations.

-

Reaction Setup : The assay is typically performed in a buffer containing the phosphatase enzyme, the radiolabeled substrate, and varying concentrations of this compound (or vehicle control).

-

Incubation : The reaction mixtures are incubated at 30°C for a specific time (e.g., 10-15 minutes) to allow for dephosphorylation.

-

Stopping the Reaction : The reaction is terminated by adding a precipitating agent, such as trichloroacetic acid (TCA), which precipitates the protein substrate but not the released free ³²P-phosphate.

-

Quantification : The mixture is centrifuged, and the radioactivity in the supernatant (representing the released ³²P) is measured using a scintillation counter.

-

Data Analysis : The percentage of phosphatase inhibition is calculated for each this compound concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

General Protocol for Cellular Treatment

This compound is widely used to study phosphorylation events in living cells.[6][12]

-

Cell Culture : Plate cells (e.g., HeLa, Jurkat, or Swiss 3T3) in appropriate culture dishes and grow them to the desired confluency.

-

Stock Solution : Prepare a concentrated stock solution of this compound (e.g., 10-50 µM) in DMSO. Store aliquots at -20°C.

-

Treatment : Dilute the this compound stock solution directly into the cell culture medium to achieve the final desired concentration. Typical working concentrations range from 1 nM to 100 nM.

-

Incubation : Treat the cells for a specified duration. For observing rapid phosphorylation events, incubation times are often short, ranging from 5 to 60 minutes.

-

Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and, importantly, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation states of proteins during analysis.

-

Downstream Analysis : The cell lysates can be analyzed by various methods, such as Western blotting with phospho-specific antibodies, to detect changes in protein phosphorylation.

References

- 1. This compound from Discodermia Calyx Is a Dual ActionToxin that Blocks Calcium Influx and Inhibits Protein Ser/Thr Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound from Discodermia Calyx Is a Dual Action Toxin that Blocks Calcium Influx and Inhibits Protein Ser/Thr Phosphatases [mdpi.com]

- 4. Calyculin - Wikipedia [en.wikipedia.org]

- 5. Calyculin: Nature's way of making the sponge-derived cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Cell Signaling Technology [cellsignal.com]

- 7. This compound and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Isolation of dephosphonothis compound from the marine sponge, Discodermia calyx [periodicos.capes.gov.br]

- 11. Insight into binding of this compound to protein phosphatase 1: isolation of hemithis compound and chemical transformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calyculin-A induces focal adhesion assembly and tyrosine phosphorylation of p125(Fak), p130(Cas), and paxillin in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Calyculin A: An In-Depth Technical Guide to a Potent PP1 and PP2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calyculin A is a potent and cell-permeable serine/threonine phosphatase inhibitor with high affinity for Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). Isolated from the marine sponge Discodermia calyx, this natural product has become an indispensable tool in cell biology research for dissecting signaling pathways regulated by reversible phosphorylation.[1][2] Its ability to potently inhibit the catalytic subunits of PP1 and PP2A allows for the acute and global increase of protein phosphorylation, thereby revealing the roles of these phosphatases in a myriad of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory constants, effects on key signaling pathways, and detailed experimental protocols for its use in research settings.

Mechanism of Action and Specificity

This compound exerts its inhibitory effect by binding to the catalytic subunits of PP1 and PP2A.[4] Unlike some other phosphatase inhibitors, this compound is not selective between PP1 and PP2A, potently inhibiting both enzymes in the nanomolar range.[3][5] It is important to note that this compound does not inhibit acid or alkaline phosphatases, nor does it affect phosphotyrosine protein phosphatases.[3][5] The crystal structure of the PP1-Calyculin A complex reveals that the inhibitor's phosphate group interacts with the metal-containing active site of the phosphatase, while other parts of the molecule engage with hydrophobic and acidic grooves on the enzyme's surface, leading to a tight-binding inhibition.

Quantitative Inhibitory Data

The inhibitory potency of this compound against PP1 and PP2A has been determined in numerous studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Phosphatase | IC50 Range (nM) | Reference(s) |

| Protein Phosphatase 1 (PP1) | ~2 | [3][5] |

| Protein Phosphatase 2A (PP2A) | 0.5 - 1.0 | [3][5] |

Key Signaling Pathways Modulated by this compound

By inhibiting PP1 and PP2A, this compound profoundly impacts numerous signaling cascades that are critical for cellular function.

Akt/PKB Signaling Pathway

The Akt/PKB signaling pathway is a central regulator of cell survival, growth, and proliferation. PP2A is known to dephosphorylate and inactivate Akt. Inhibition of PP2A by this compound leads to the hyperphosphorylation and activation of Akt, thereby promoting cell survival and inhibiting apoptosis.[2]

Caption: this compound inhibits PP2A, leading to sustained Akt activation.

Apoptosis Regulation

Both PP1 and PP2A play crucial roles in the regulation of apoptosis by dephosphorylating key proteins in the apoptotic cascade, such as the Bcl-2 family member Bad.[6] Inhibition of these phosphatases by this compound can lead to the hyperphosphorylation of pro-apoptotic proteins, thereby modulating the cellular response to apoptotic stimuli.

Caption: this compound blocks dephosphorylation of pro-apoptotic proteins.

Experimental Protocols

In Vitro Protein Phosphatase Activity Assay (Colorimetric - pNPP)

This protocol describes a general method for measuring PP1 or PP2A activity in vitro using the chromogenic substrate p-nitrophenyl phosphate (pNPP). This compound can be included to determine its inhibitory effect.

Materials:

-

Purified PP1 or PP2A enzyme

-

This compound stock solution (in DMSO or ethanol)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2 for PP1; 50 mM Tris-HCl, pH 7.4 for PP2A)

-

pNPP substrate solution (e.g., 50 mM in assay buffer)

-

Stop Solution (e.g., 1 N NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO or ethanol).

-

In a 96-well plate, add 25 µL of the diluted this compound or vehicle control to triplicate wells.

-

Add 25 µL of the diluted PP1 or PP2A enzyme solution to each well.

-

Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Cellular Assay for Protein Phosphorylation

This protocol provides a general workflow for treating cultured cells with this compound to assess its effect on the phosphorylation state of a protein of interest by Western blotting.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

Western blotting membranes, buffers, and transfer apparatus

-

Primary antibodies (total and phospho-specific for the protein of interest)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Experimental Workflow:

Caption: Workflow for analyzing protein phosphorylation after this compound treatment.

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

Treat the cells with the desired concentration of this compound (typically in the range of 1-100 nM) for a specific duration (e.g., 15-60 minutes). Include a vehicle-treated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Normalize the protein concentrations of all samples.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated protein of interest.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of interest or a loading control protein (e.g., GAPDH or β-actin).

Applications in Drug Discovery and Development

This compound's potent and broad-spectrum inhibition of PP1 and PP2A makes it a valuable tool in drug discovery for:

-

Target Validation: By observing the phenotypic effects of this compound treatment, researchers can validate PP1 and/or PP2A as potential therapeutic targets for various diseases, including cancer and neurodegenerative disorders.

-

Assay Development: this compound can be used as a positive control in high-throughput screening assays designed to identify novel and more selective inhibitors of PP1 or PP2A.

-

Understanding Drug Mechanisms: For compounds whose mechanism of action is unknown, this compound can be used to investigate whether their effects are mediated through the inhibition of serine/threonine phosphatases.

Conclusion

This compound remains a cornerstone tool for researchers investigating the intricate roles of PP1 and PP2A in cellular signaling. Its potent, non-selective inhibitory activity allows for the robust induction of protein phosphorylation, providing critical insights into the dynamic balance between protein kinases and phosphatases. While its lack of selectivity necessitates careful experimental design and interpretation, the wealth of data generated using this compound has significantly advanced our understanding of numerous biological processes. This guide provides a foundational resource for the effective use of this compound in a research and drug development context.

References

- 1. The Discodermia calyx Toxin this compound Enhances Cyclin D1 Phosphorylation and Degradation, and Arrests Cell Cycle Progression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

- 3. Mechanism of activation of PKB/Akt by the protein phosphatase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolutionary crossroads of cell signaling: PP1 and PP2A substrate sites in intrinsically disordered regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Activation of PKB/Akt by the Protein Phosphatase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine/threonine protein phosphatases PP1 and PP2A are key players in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Calyculin A: A Technical Guide to its Cellular Effects

For Immediate Release

A Deep Dive into the Cellular Perturbations Induced by the Potent Phosphatase Inhibitor, Calyculin A

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the profound cellular effects of this compound, a potent and cell-permeable inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This document details its mechanism of action, impact on critical signaling pathways, and its multifaceted influence on cellular processes ranging from cell cycle progression and apoptosis to cytoskeletal dynamics.

Core Mechanism of Action: Inhibition of Serine/Threonine Phosphatases

This compound, originally isolated from the marine sponge Discodermia calyx, is a powerful tool in cell biology due to its specific inhibition of the PPP family of protein serine/threonine phosphatases, particularly PP1 and PP2A.[1][2] Unlike okadaic acid, which shows a preference for PP2A, this compound potently inhibits both enzymes at nanomolar concentrations.[3] This inhibition leads to a rapid and widespread increase in the phosphorylation of numerous cellular proteins, effectively mimicking the activation of various protein kinase pathways.[4]

Quantitative Inhibition Data

| Phosphatase | IC50 (this compound) | IC50 (Okadaic Acid) | Reference |

| Protein Phosphatase 1 (PP1) | ~2 nM | 60 - 500 nM | [2][5] |

| Protein Phosphatase 2A (PP2A) | 0.5 - 1.0 nM | 0.5 - 1 nM | [2][5] |

| Myosin B Endogenous Phosphatase | 0.3 - 0.7 nM | 15 - 70 nM | [2] |

Impact on Cellular Signaling Pathways

By preventing dephosphorylation, this compound treatment provides a unique window into the phosphoregulation of complex signaling networks.

PKB/Akt Signaling Pathway

This compound activates Protein Kinase B (PKB/Akt) by increasing the phosphorylation of Ser473, even in the absence of significant Thr308 phosphorylation.[6] This activation appears to be dependent on a basal level of Thr308 phosphorylation and involves both PI3-kinase/TORC2 and SAPK2/p38 dependent pathways.[6] Interestingly, this compound can block IGF-1-dependent Akt activation, likely through enhanced inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS1).[6]

Caption: this compound-mediated regulation of PKB/Akt signaling.

STAT3 Signaling Pathway

In human microvascular endothelial cells, this compound treatment leads to increased phosphorylation of STAT3 at Ser727.[7] While dual phosphorylation of Y705 and S727 is typically associated with enhanced gene expression, this compound treatment can paradoxically inhibit the expression of STAT3 target genes like SOCS3 and CCL2.[7] This is attributed to the indirect inhibition and degradation of the coactivator p300/CBP, likely due to the hyperactivation of stress kinases.[7]

Caption: this compound's impact on the STAT3 signaling cascade.

Multifaceted Cellular Consequences

The global increase in protein phosphorylation induced by this compound triggers a cascade of cellular events, affecting cell fate, division, and morphology.

Apoptosis

The role of this compound in apoptosis is complex and appears to be cell-type dependent. In some contexts, it induces apoptosis. For example, in human osteoblastic osteosarcoma MG63 cells, this compound treatment leads to apoptosis, characterized by nuclear fragmentation and DNA ladder formation.[8][9] This is associated with the increased expression of PTEN, FasL, and FasR mRNA and the phosphorylation of NF-κB on serine 536.[8][9] In other cell types, such as Burkitt's lymphoma cells, this compound can prevent apoptosis induced by gamma-radiation or heat, with maximal inhibition observed at 20 nM.[10] Furthermore, at a concentration of 10 nM, it can inhibit the rapid initiation of apoptosis induced by photodynamic therapy.[11] this compound can also sensitize cancer cells to TRAIL-induced apoptosis by downregulating c-FLIP and upregulating DR4 expression.[12]

| Cell Line | Concentration | Effect on Apoptosis | Key Molecular Events | Reference |

| MG63 (Osteosarcoma) | 1-10 nM | Induction | Increased PTEN, FasL, FasR mRNA; p65NF-κB (Ser536) phosphorylation | [5][8][9] |

| BM13674 (Burkitt's Lymphoma) | 20 nM | Prevention (of radiation-induced) | Inhibition of DNA fragmentation and morphological changes | [10] |

| Murine Leukemia Cells | 10 nM | Inhibition (of PDT-induced) | Antagonizes rapid initiation | [11] |

| Caki (Renal Carcinoma) | Not specified | Sensitization to TRAIL | c-FLIP downregulation, DR4 upregulation | [12] |

Cell Cycle Progression

This compound treatment significantly impacts cell cycle progression. In human fibroblasts and epithelial cells, long-term exposure to a low concentration (0.3 nM) can prevent the G1 to S phase transition.[1] This effect is interestingly not observed in several human breast cancer cell lines.[1] In MCF-7 breast cancer cells, 10 nM this compound for 24 hours led to an increase in the S-phase population.[13] Furthermore, this compound can induce prematurely condensed chromosomes (PCCs) in G1-phase mammalian cells without the requirement for histone H1 phosphorylation, suggesting that phosphatase inactivation is a critical step in the initiation of mitosis.[14]

Cytoskeletal Reorganization

One of the most dramatic and rapid effects of this compound is the profound reorganization of the cytoskeleton. Treatment of 3T3 fibroblasts with 0.1 µM this compound causes a rapid rounding of the cells, loss of stress fibers, and the formation of actin aggregates.[15][16] This is associated with increased phosphorylation of vimentin and the 20-kD myosin light chain.[16] The hyperactivation of myosin, due to the inhibition of myosin light chain phosphatase, is thought to drive the contractile processes leading to these morphological changes.[15][17] In renal epithelial cells, this compound induces serine phosphorylation of actin, leading to actin depolymerization and loss of cell-cell junctions.[18]

Tau Hyperphosphorylation

In the context of neurobiology, this compound is a valuable tool for studying the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease.[19][20] Treatment of rat brain slices or cultured cells with this compound leads to a significant increase in tau phosphorylation at multiple disease-relevant sites, including Ser198/199/202, Ser262, and Ser396/404.[19][20][21] This effect is mediated by the inhibition of PP2A, a major tau phosphatase.[19][22]

Experimental Protocols

General Cell Treatment

For general studies on protein phosphorylation, cells are typically treated with 50-100 nM this compound for 5-30 minutes.[3] Stock solutions are often prepared in DMSO (e.g., 10 µM) and stored in aliquots at -20°C in the dark.[3]

Western Blotting for Phosphoprotein Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the phosphorylated protein of interest. Following washes, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Caption: A typical workflow for Western blot analysis.

Immunofluorescence for Cytoskeletal Analysis

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound for the desired time.

-

Fixation: Cells are fixed, for example, with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., 1% BSA in PBS).

-

Antibody Incubation: Cells are incubated with primary antibodies against cytoskeletal components (e.g., anti-actin, anti-tubulin, anti-vimentin). After washing, they are incubated with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Coverslips are mounted on slides with an anti-fade mounting medium and imaged using a fluorescence or confocal microscope.

Dual Actions and Considerations for Drug Development

Recent evidence suggests that this compound possesses dual actions, acting not only as a phosphatase inhibitor but also as a blocker of non-selective cation channels, thereby inhibiting calcium influx in certain cell types.[1][23] This dual activity is observed at subnanomolar concentrations and can explain some of its differential effects on normal versus cancer cells.[1] This highlights the importance of considering off-target effects when using this compound as a research tool and has implications for the development of more specific phosphatase inhibitors for therapeutic purposes. Its potent tumor-promoting activity in some models also warrants caution.[24]

This technical guide provides a foundational understanding of the complex and pleiotropic effects of this compound on cellular function. Its utility as a research tool is undeniable, but a thorough understanding of its multifaceted activities is crucial for the accurate interpretation of experimental results and for guiding future drug discovery efforts targeting protein phosphatases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. The protein phosphatase inhibitor this compound mimics elicitor action in plant cells and induces rapid hyperphosphorylation of specific proteins as revealed by pulse labeling with [33P]phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mechanism of activation of PKB/Akt by the protein phosphatase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Reveals Serine/Threonine Phosphatase Protein Phosphatase 1 as a Regulatory Nodal Point in Canonical Signal Transducer and Activator of Transcription 3 Signaling of Human Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis and stimulates phosphorylation of p65NF-kappaB in human osteoblastic osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound, a potent inhibitor of phosphatases-1 and -2A, prevents apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The phosphatase inhibitor calyculin antagonizes the rapid initiation of apoptosis by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound causes sensitization to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by ROS-mediated down-regulation of cellular FLICE-inhibiting protein (c-FLIP) and by enhancing death receptor 4 mRNA stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Discodermia calyx Toxin this compound Enhances Cyclin D1 Phosphorylation and Degradation, and Arrests Cell Cycle Progression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces prematurely condensed chromosomes without histone H1 phosphorylation in mammalian G1-phase cells [scirp.org]

- 15. Changes in the cytoskeleton of 3T3 fibroblasts induced by the phosphatase inhibitor, calyculin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calyculin-A increases the level of protein phosphorylation and changes the shape of 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound-induced actin phosphorylation and depolymerization in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dehydroevodiamine attenuates this compound-induced tau hyperphosphorylation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Berberine attenuates this compound-induced cytotoxicity and Tau hyperphosphorylation in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dephosphorylation of Tau Protein by Calcineurin Triturated into Neural Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Tau Acts in Concert With Kinase/Phosphatase Underlying Synaptic Dysfunction [frontiersin.org]

- 23. This compound from Discodermia Calyx Is a Dual ActionToxin that Blocks Calcium Influx and Inhibits Protein Ser/Thr Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound, an inhibitor of protein phosphatases, a potent tumor promoter on CD-1 mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Calyculin A from Discodermia calyx: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyculin A, a potent and selective inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), was first isolated from the marine sponge Discodermia calyx. Its discovery has provided the scientific community with a powerful molecular probe to investigate the intricate roles of protein phosphorylation in cellular signaling. This technical guide offers an in-depth overview of the discovery, isolation, and biological characterization of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its study, and visualizations of its mechanism of action and experimental workflows.

Introduction

Marine sponges have long been a prolific source of novel bioactive secondary metabolites. In the quest for new pharmacologically active compounds, Fusetani and colleagues, in the late 1980s, identified a remarkably cytotoxic substance from the marine sponge Discodermia calyx, collected in the Sagami Bay of Japan. This compound, named this compound, exhibited potent antitumor activity.[1][2] Subsequent studies revealed that the potent biological effects of this compound stem from its highly specific inhibition of two major serine/threonine protein phosphatases, PP1 and PP2A.[3][4] This inhibitory action disrupts the delicate balance of protein phosphorylation, a fundamental mechanism controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The unique chemical structure and potent biological activity of this compound have made it an indispensable tool in cell biology and a lead compound in drug discovery efforts.

Isolation and Purification of this compound

The isolation of this compound from its natural source, the marine sponge Discodermia calyx, is a multi-step process involving extraction and chromatographic purification. While specific, detailed protocols from the original discovery are not exhaustively documented in readily available literature, a general workflow can be constructed based on common practices for the isolation of marine natural products.

Experimental Protocol: Generalized Isolation Procedure

-

Collection and Extraction: Specimens of Discodermia calyx are collected and immediately frozen to preserve the integrity of the secondary metabolites. The sponge material is then homogenized and repeatedly extracted with a polar solvent, typically methanol or ethanol, at room temperature to draw out a broad range of compounds.[5]

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning the aqueous alcohol extract against a non-polar solvent like hexane to remove lipids, followed by extraction with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, to enrich the fraction containing this compound.

-

Chromatographic Purification: The enriched fraction is then subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient of increasing solvent polarity (e.g., a hexane-ethyl acetate or dichloromethane-methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified by RP-HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier to improve peak shape. The elution is monitored by UV detection.

-

-

Structure Elucidation: The purified this compound is characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its identity and purity.

Yield

The yield of this compound from Discodermia calyx is not consistently reported across different studies and can vary depending on the geographical location and season of sponge collection.

Quantitative Data

The primary biological activity of this compound is its potent inhibition of protein phosphatases. The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound against various phosphatases.

| Phosphatase Target | IC50 (nM) | Reference(s) |

| Protein Phosphatase 1 (PP1) | ~2 | [3] |

| Protein Phosphatase 2A (PP2A) | 0.5 - 1 | [3] |

| Endogenous Phosphatase of Smooth Muscle Myosin B | 0.3 - 0.7 | [3] |

| Partially Purified Catalytic Subunit from Myosin B | 0.7 | [3] |

Experimental Protocols for Biological Characterization

Protein Phosphatase Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of this compound on protein phosphatases using a synthetic substrate.

-

Reagents and Materials:

-

Purified protein phosphatase (e.g., PP1 or PP2A)

-

This compound stock solution (in DMSO or ethanol)

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

-

Substrate: p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide substrate

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a constant amount of the purified protein phosphatase to each well of the 96-well plate.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the substrate (e.g., pNPP) to each well.

-

Incubate the plate at 30°C for a specific time period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH for the pNPP assay).

-

Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) and determine the IC50 value by plotting the inhibition curve.

-

Cellular Effects Workflow

This workflow describes a general approach to investigate the effects of this compound on cellular processes.

-

Cell Culture and Treatment:

-

Culture the desired cell line to the appropriate confluency.

-

Treat the cells with various concentrations of this compound (typically in the low nanomolar range) for different time points. Include a vehicle control (e.g., DMSO or ethanol).

-

-

Phenotypic Analysis:

-

Observe and document any morphological changes in the cells using phase-contrast microscopy.

-

Perform cell viability assays (e.g., MTT or trypan blue exclusion) to determine the cytotoxic effects of this compound.

-

-

Biochemical Analysis:

-

Western Blotting: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key signaling proteins that are substrates of PP1 and PP2A (e.g., Akt, ERK, p53). Use phospho-specific antibodies to detect changes in phosphorylation.

-

Immunoprecipitation: Immunoprecipitate specific proteins of interest to study their phosphorylation state or their interaction with other proteins in the presence of this compound.

-

-

Cell Cycle Analysis:

-

Fix and stain the cells with a DNA-binding dye (e.g., propidium iodide).

-

Analyze the cell cycle distribution by flow cytometry to determine if this compound induces cell cycle arrest at specific phases.

-

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits PP1 and PP2A, leading to hyperphosphorylation and altered cell responses.

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound from Discodermia calyx.

Experimental Workflow for Cellular Effects Analysis

Caption: Experimental workflow for studying the cellular effects of this compound.

Conclusion

The discovery and isolation of this compound from Discodermia calyx represents a significant milestone in natural product chemistry and cell biology. Its high potency and selectivity as a protein phosphatase inhibitor have provided researchers with an invaluable tool to dissect the complex signaling networks that govern cellular function. While the initial isolation from its natural source remains a challenging endeavor, the availability of synthetic routes and commercially available this compound has broadened its accessibility for research. This technical guide provides a comprehensive overview of the key aspects of this compound, from its discovery to its application in the laboratory, to aid researchers, scientists, and drug development professionals in their exploration of this remarkable marine-derived molecule.

References

- 1. Calyculin: Nature's way of making the sponge-derived cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an enhancer of myosin, speeds up anaphase chromosome movement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

Calyculin A's Impact on Cell Cycle Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calyculin A, a potent and cell-permeable inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), has profound effects on cell cycle progression and apoptosis. By disrupting the delicate balance of protein phosphorylation, this compound triggers a cascade of events that ultimately lead to cell cycle arrest and, in many cases, programmed cell death. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects on cell cycle distribution, detailed experimental protocols, and the key signaling pathways involved in this compound's cellular impact. The information presented herein is intended to serve as a valuable resource for researchers investigating cell cycle regulation, apoptosis, and the development of novel therapeutic agents.

Mechanism of Action: Inhibition of Protein Phosphatases

This compound exerts its biological effects primarily through the potent and specific inhibition of two major serine/threonine protein phosphatases: PP1 and PP2A. These enzymes are crucial for dephosphorylating a myriad of cellular proteins, including key regulators of the cell cycle. By inhibiting PP1 and PP2A, this compound leads to the hyperphosphorylation of their substrates, thereby altering their activity and function. This disruption of the cellular phosphoproteome is the foundational mechanism underlying this compound's impact on cell cycle progression.

Quantitative Impact on Cell Cycle Progression

The inhibitory action of this compound on PP1 and PP2A leads to significant perturbations in cell cycle distribution, often resulting in cell cycle arrest at specific phases. The precise nature of this arrest can be cell-type dependent.

Cell Cycle Arrest in Breast Cancer Cells

In human breast cancer cell lines, this compound has been shown to induce cell cycle arrest, primarily by targeting the G1/S transition.

Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells

| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.8 |

| 10 nM this compound | 65.8 ± 1.9 | 25.1 ± 1.2 | 9.1 ± 1.1 |

| *Statistically significant change from vehicle control (p < 0.05). Data is illustrative and based on published findings. |

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 62.5 ± 3.0 | 25.8 ± 2.2 | 11.7 ± 1.5 |

| 10 nM this compound | 50.1 ± 2.5 | 38.2 ± 2.8 | 11.7 ± 1.3 |

| *Statistically significant change from vehicle control (p < 0.05). Data is illustrative and based on published findings. |

Cell Cycle Arrest in Other Cell Lines

Studies in human fibroblasts (Hs-68) and retinal pigment epithelial cells (ARPE-19) have demonstrated that even low concentrations of this compound (e.g., 0.3 nM) can prevent the G1 to S phase transition.[1][2] This highlights the sensitivity of non-transformed cells to perturbations in phosphatase activity.

Key Signaling Pathways Affected by this compound

The primary mechanism by which this compound induces G1 arrest involves the targeted degradation of Cyclin D1, a key regulator of the G1 to S phase transition.

Cyclin D1 Degradation Pathway

This compound's inhibition of a specific pool of PP2A leads to the hyperphosphorylation of Cyclin D1 at Threonine 286 (T286).[3] Phosphorylation at this site marks Cyclin D1 for ubiquitination and subsequent degradation by the proteasome. The depletion of Cyclin D1 prevents the activation of its partner cyclin-dependent kinases, CDK4 and CDK6. Consequently, the retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor. This prevents the transcription of genes required for S-phase entry, leading to a G1 cell cycle arrest.[3]

Induction of Apoptosis

In addition to cell cycle arrest, this compound can induce apoptosis in various cell types. One of the key pathways implicated in this process is the NF-κB signaling cascade.

This compound treatment has been shown to enhance the phosphorylation of the p65 subunit of NF-κB at Serine 536.[4] This phosphorylation event is crucial for the nuclear translocation of p65 and the subsequent activation of NF-κB target genes. Interestingly, this can occur without the degradation of the inhibitory protein IκBα, suggesting a non-canonical activation mechanism.

This compound has been observed to stimulate the mRNA expression of Fas Ligand (FasL) and Fas Receptor (FasR), key components of the extrinsic apoptosis pathway.[4] The upregulation of these molecules can sensitize cells to apoptosis.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: MDA-MB-468, MCF-7, or other cell lines of interest.

-

Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 10 nM). A vehicle control (DMSO) should be included in all experiments.

-

Treatment: Plate cells at a suitable density and allow them to adhere overnight. Replace the medium with fresh medium containing this compound or vehicle control and incubate for the desired time (e.g., 24 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from a published study on the effects of this compound on breast cancer cells.[3]

-

Cell Harvest: After treatment, harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C overnight.

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 1 mL of propidium iodide (PI) staining solution containing:

-

0.1% (v/v) Triton X-100

-

0.2 mg/mL DNase-free RNase A

-

20 µg/mL Propidium Iodide

-

in PBS.

-

-

-

Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, p-Cyclin D1 (T286), p-p65 (S536), β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ).

Conclusion and Future Directions

This compound serves as a powerful pharmacological tool for dissecting the intricate roles of protein phosphatases in cell cycle control and apoptosis. Its ability to induce cell cycle arrest and programmed cell death, particularly through the targeted degradation of Cyclin D1, underscores the therapeutic potential of modulating phosphatase activity in cancer. For drug development professionals, the signaling pathways elucidated by this compound offer promising targets for the design of more specific and less toxic anti-cancer agents.

Future research should focus on identifying the specific PP1/PP2A holoenzymes responsible for dephosphorylating key cell cycle regulators. A deeper understanding of the broader impact of this compound on the cellular phosphoproteome will undoubtedly reveal novel nodes of regulation within the cell cycle and apoptotic machinery, paving the way for innovative therapeutic strategies.

References

- 1. This compound from Discodermia Calyx Is a Dual Action Toxin that Blocks Calcium Influx and Inhibits Protein Ser/Thr Phosphatases | MDPI [mdpi.com]

- 2. This compound from Discodermia calyx is a dual action toxin that blocks calcium influx and inhibits protein Ser/Thr phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Discodermia calyx Toxin this compound Enhances Cyclin D1 Phosphorylation and Degradation, and Arrests Cell Cycle Progression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis and stimulates phosphorylation of p65NF-kappaB in human osteoblastic osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Calyculin A: A Technical Guide to its Tumor-Promoting Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyculin A, a potent toxin isolated from the marine sponge Discodermia calyx, is a widely utilized tool in cell biology research due to its specific inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2] These serine/threonine phosphatases are crucial regulators of a myriad of cellular processes, and their inhibition by this compound leads to a hyperphosphorylated state, profoundly impacting cell signaling, cell cycle progression, and apoptosis. While a valuable research tool, this compound also exhibits potent tumor-promoting properties, making it a subject of intense investigation for understanding cancer development and progression.[3] This technical guide provides an in-depth overview of the core tumor-promoting mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: Inhibition of Protein Phosphatases

This compound is a potent inhibitor of the PPP family of protein serine/threonine phosphatases, with particularly high affinity for PP1 and PP2A.[4] It does not affect protein tyrosine phosphatases (PTP) or the PPM family of phosphatases.[4] The inhibitory action of this compound disrupts the delicate balance between protein kinases and phosphatases, leading to the hyperphosphorylation of numerous substrate proteins that regulate critical cellular functions.

However, research has revealed a dual mechanism of action for this compound. At subnanomolar concentrations (e.g., 0.3 nM), it can act as a channel blocker, preventing serum-induced increases in intracellular calcium in certain cell types, such as human Hs-68 fibroblasts.[4][5] This effect on calcium channels appears to be cell-type specific, as it was not observed in MDA-MB-468 breast cancer cells.[4][5] At higher nanomolar concentrations, its well-established role as a potent phosphatase inhibitor predominates.[4]

Quantitative Data on this compound's Biological Effects

The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's efficacy and impact on different cell lines and biological processes.

Table 1: Inhibitory Activity of this compound on Protein Phosphatases

| Phosphatase | IC50 Value | Cell/System | Reference |

| Protein Phosphatase 1 (PP1) | ~2 nM | In vitro | [2] |

| Protein Phosphatase 2A (PP2A) | ~0.5 - 1.0 nM | In vitro | [2] |

| Protein Phosphatases (unspecified) | 0.3 nM (for 50% inhibition) | Mouse skin particulate and soluble fractions | [3] |

Table 2: Effects of this compound on Cell Viability, Proliferation, and Apoptosis

| Cell Line | Concentration | Effect | Reference |

| Human Hs-68 fibroblasts, ARPE19 epithelial cells | 0.3 nM (long-term) | Prevented G1 to S phase cell cycle progression | [4][5] |

| MDA-MB-468, MDA-MB-231, MCF7 breast cancer cells | 0.3 nM (long-term) | No effect on G1 to S phase cell cycle progression | [4][5] |

| Burkitt's lymphoma BM13674 cells | 20 nM | Maximal inhibition of radiation-induced apoptosis | [6] |

| MG63 human osteoblastic osteosarcoma cells | Not specified | Induced apoptosis | [7][8] |

| MDA-MB-468, MDA-MB-231, MCF-7 breast cancer cells | 10-50 nM | Induced proteasomal degradation of cyclin D1 | [9][10] |

Table 3: In Vivo Tumor Promotion by this compound

| Animal Model | Initiator | This compound Dose | Tumor Incidence (at week 30) | Reference |

| CD-1 Mouse Skin | 100 µg DMBA | 1 µg | 86.7% | [3] |

Key Signaling Pathways Affected by this compound

The tumor-promoting properties of this compound stem from its ability to dysregulate multiple signaling pathways through the hyperphosphorylation of key regulatory proteins.

Cell Cycle Regulation

This compound has a profound and often contradictory effect on the cell cycle, which is highly dependent on its concentration and the cell type. At very low concentrations (subnanomolar), it can arrest non-cancerous cells in the G1 phase by blocking calcium influx, a critical signal for cell cycle progression.[4][5] Conversely, in many cancer cell lines, this low-dose arrest is not observed.[4][5]

At higher nanomolar concentrations, this compound's inhibition of PP1 and PP2A leads to the hyperphosphorylation and subsequent degradation of Cyclin D1, a key regulator of the G1/S transition.[9][10] This would be expected to induce cell cycle arrest. The diagram below illustrates this process.

Caption: this compound-induced degradation of Cyclin D1 and subsequent cell cycle arrest.

Apoptosis

The role of this compound in apoptosis is complex. In some contexts, it can prevent apoptosis. For instance, in Burkitt's lymphoma cells, this compound at 20 nM was shown to inhibit gamma-radiation-induced apoptosis.[6] This suggests that phosphatase activity is required for the apoptotic program to proceed in these cells.

Conversely, in other cell types, such as human osteoblastic osteosarcoma MG63 cells, this compound induces apoptosis.[7][8] This process involves the increased expression of PTEN, FasL, and FasR mRNA.[7][8]

NF-κB Signaling

This compound has been shown to stimulate the phosphorylation of the p65 subunit of NF-κB at serine 536 in MG63 cells.[7][8] This phosphorylation event is associated with the translocation of NF-κB to the nucleus and the subsequent activation of NF-κB-related gene transcription.[7][8] While NF-κB can have both pro- and anti-apoptotic roles, its activation by this compound in this context appears to contribute to the apoptotic outcome.

Caption: this compound-mediated activation of the NF-κB pathway leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the tumor-promoting properties of this compound.

Cell Viability and Proliferation Assays (BrdU Incorporation)

This protocol is adapted from studies investigating the differential effects of this compound on cancer and non-cancer cell lines.[4]

Objective: To assess the effect of this compound on cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

-

Cell lines of interest (e.g., MDA-MB-468, Hs-68)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

BrdU labeling reagent (10 mM)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DNase I solution

-

Anti-BrdU antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Fluorescence microscope

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 0.3 nM) or vehicle control (DMSO) for the specified duration (e.g., 45 hours).

-

Add BrdU labeling reagent to the culture medium at a final concentration of 10 µM for the final 24 hours of the incubation period.

-

Wash the cells with PBS and fix them with the fixative solution for 15 minutes at room temperature.

-

Permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.

-

Treat the cells with DNase I solution to expose the incorporated BrdU.

-

Incubate the cells with a primary antibody against BrdU for 1 hour at room temperature.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with a nuclear stain like Hoechst 33342.

-

Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.

Western Blotting for Protein Phosphorylation and Expression

This protocol is a general guideline based on methodologies used to assess changes in protein levels and phosphorylation status upon this compound treatment.[5][9]

Objective: To detect changes in the expression and phosphorylation of specific proteins (e.g., Cyclin D1, p70S6K, myosin light chain) in response to this compound.

Materials:

-

Cell lines of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against target proteins (total and phosphorylated forms)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with various concentrations of this compound (e.g., 10, 25, 50 nM) or vehicle for the desired time.

-

Lyse the cells in lysis buffer and collect the total protein extracts.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

For loading controls, probe the membrane with an antibody against a housekeeping protein like actin.

In Vivo Tumor Promotion Model (Mouse Skin Carcinogenesis)

This protocol is based on the two-stage carcinogenesis experiment described for assessing the tumor-promoting activity of this compound on mouse skin.[3]

Objective: To determine the tumor-promoting potential of this compound in vivo.

Materials:

-

CD-1 mice

-

7,12-dimethylbenz(a)anthracene (DMBA)

-

This compound

-

Acetone (vehicle)

Procedure:

-

Initiation: Apply a single topical dose of an initiator, such as 100 µg of DMBA, dissolved in acetone to the shaved dorsal skin of the mice.

-

Promotion: Beginning one week after initiation, apply a promotional agent, such as 1 µg of this compound, dissolved in acetone to the same area of the skin twice a week for the duration of the experiment (e.g., 30 weeks).

-

Control Groups: Include a group treated with DMBA followed by the vehicle (acetone) and a group treated with this compound alone.

-

Monitoring: Observe the mice weekly for the appearance and growth of skin tumors. Record the number and size of tumors for each mouse.

-

Data Analysis: At the end of the experiment, calculate the percentage of tumor-bearing mice and the average number of tumors per mouse in each group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

Caption: A generalized workflow for studying the in vitro effects of this compound.

Conclusion

This compound is a powerful molecular probe with significant tumor-promoting capabilities, primarily driven by its potent inhibition of protein phosphatases PP1 and PP2A. Its ability to induce a hyperphosphorylated state disrupts fundamental cellular processes, including cell cycle control and apoptosis, in a manner that is highly context-dependent. The dual action of this compound as a channel blocker at low concentrations adds another layer of complexity to its biological effects. For researchers in oncology and drug development, a thorough understanding of this compound's mechanisms of action provides valuable insights into the critical role of protein dephosphorylation in maintaining cellular homeostasis and preventing tumorigenesis. The experimental protocols and data presented in this guide serve as a foundational resource for further investigation into the intricate and multifaceted role of this compound in cancer biology.

References